molecular formula C14H16ClN3O3 B2736471 5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide CAS No. 1465322-18-2

5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B2736471
CAS No.: 1465322-18-2
M. Wt: 309.75
InChI Key: SAMNFCUFHRJLIP-UHFFFAOYSA-N
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Description

5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro, ethoxy, and carboxamide groups, along with a cyano group attached to an oxolane ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Chloro and Ethoxy Groups: Chlorination and ethoxylation reactions are performed using reagents such as thionyl chloride and ethyl alcohol, respectively.

    Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where a cyano group is attached to the oxolane ring.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using suitable amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-ethoxypyridine-3-carboxamide: Lacks the cyano and oxolane groups.

    N-[Cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide: Lacks the chloro group.

    5-Chloro-N-[cyano(oxolan-3-YL)methyl]pyridine-3-carboxamide: Lacks the ethoxy group.

Uniqueness

The presence of the chloro, ethoxy, and cyano groups attached to the pyridine ring, along with the oxolane ring, makes 5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide unique

Properties

IUPAC Name

5-chloro-N-[cyano(oxolan-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-2-21-14-11(15)5-10(7-17-14)13(19)18-12(6-16)9-3-4-20-8-9/h5,7,9,12H,2-4,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMNFCUFHRJLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)NC(C#N)C2CCOC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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